2,2,2-Trifluoroethyl Nonafluorobutanesulfonate
Overview
Description
2,2,2-Trifluoroethyl Nonafluorobutanesulfonate is an organosulfonic acid ester known for its unique properties and applications in various chemical processes. It is a colorless to light yellow clear liquid with a molecular formula of C6H2F12O3S and a molecular weight of 382.12 g/mol . This compound is often used as a fluorinating agent due to its high reactivity and stability.
Scientific Research Applications
2,2,2-Trifluoroethyl Nonafluorobutanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl Nonafluorobutanesulfonate can be synthesized through the esterification of nonafluorobutanesulfonic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and ensure a high-quality final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl Nonafluorobutanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the nonafluorobutanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Hydrolysis: The major products are nonafluorobutanesulfonic acid and 2,2,2-trifluoroethanol.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate involves its ability to act as a fluorinating agent. The nonafluorobutanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity allows it to introduce fluorine atoms into organic molecules, thereby modifying their chemical and physical properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl Trifluoromethanesulfonate: Another fluorinating agent with similar reactivity but different steric and electronic properties.
Nonafluorobutanesulfonic Acid: The parent acid of 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate, used in similar applications but lacks the ester functionality.
Uniqueness
This compound is unique due to its combination of the trifluoroethyl and nonafluorobutanesulfonate groups. This combination imparts high reactivity and stability, making it a versatile reagent in various chemical processes. Its ability to introduce fluorine atoms into organic molecules makes it particularly valuable in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYBFLEIPDFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380390 | |
Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79963-95-4 | |
Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl perfluorobutylsulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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